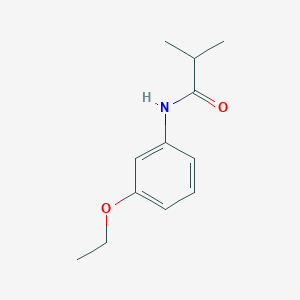![molecular formula C12H16N2O5S B3495589 2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B3495589.png)
2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide
Overview
Description
2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C12H16N2O5S and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.07799279 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific enzymes and receptors.
Mode of Action
It is believed to act by inhibiting the activity of specific enzymes and receptors.
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight, polar surface area, and logp value can provide some insights into its potential bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that morpholinylsulfonyl compounds can interact with various enzymes and proteins . The nature of these interactions is complex and may involve binding to active sites or allosteric sites, leading to changes in the conformation and activity of the biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
Related compounds have shown threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is possible that the compound interacts with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-morpholin-4-ylsulfonylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c13-12(15)9-19-10-1-3-11(4-2-10)20(16,17)14-5-7-18-8-6-14/h1-4H,5-9H2,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUZJERTTRBQND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(2,4,5-trichloro-N-methylsulfonylanilino)acetyl]piperidine-4-carboxamide](/img/structure/B3495507.png)
![5-(4-CHLOROPHENYL)-6-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,3-DIMETHYL-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDINE-2,4-DIONE](/img/structure/B3495511.png)
![N-BENZYL-2-METHYL-5-{3-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-6-YL}BENZENE-1-SULFONAMIDE](/img/structure/B3495531.png)
![N-[4-(cyanomethyl)phenyl]-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3495544.png)
![N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetohydrazide](/img/structure/B3495546.png)

![5-{[5-(5-CHLORO-2-METHOXYPHENYL)FURAN-2-YL]METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3495569.png)
![dimethyl 2-[(3,4-dihydroisoquinolin-2(1H)-ylcarbonothioyl)amino]terephthalate](/img/structure/B3495574.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(2-chlorophenyl)-N~2~-ethylglycinamide](/img/structure/B3495575.png)
![N-(2-methoxy-5-methylphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3495578.png)
![ETHYL 4-[(4-CHLOROPHENYL)METHANESULFONAMIDO]BENZOATE](/img/structure/B3495585.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B3495602.png)
![N-[4-(acetylamino)phenyl]-5-(2-fluorophenyl)-2-furamide](/img/structure/B3495606.png)
![N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B3495614.png)
